Tricyclo[2.2.1.02,6]heptan-3-one

Conformational analysis Scaffold design Stereoelectronic effects

Tricyclo[2.2.1.02,6]heptan-3-one (CAS 695-05-6), also referred to as nortricyclanone, is a compact, strained tricyclic ketone (C₇H₈O, MW 108.14 g·mol⁻¹) characterized by a rigid [2.2.1.0²,⁶] cage framework containing a cyclopropane ring fused to a norbornane skeleton. Unlike its bicyclic analog norcamphor (bicyclo[2.2.1]heptan-2-one, C₇H₁₀O), this compound possesses zero rotatable bonds and three interconnected rings, imposing extreme conformational restriction.

Molecular Formula C7H8O
Molecular Weight 108.14 g/mol
CAS No. 695-05-6
Cat. No. B1606349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[2.2.1.02,6]heptan-3-one
CAS695-05-6
Molecular FormulaC7H8O
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1C2CC3C1C3C2=O
InChIInChI=1S/C7H8O/c8-7-3-1-4-5(2-3)6(4)7/h3-6H,1-2H2
InChIKeyITDQUAQMICQLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclo[2.2.1.02,6]heptan-3-one (CAS 695-05-6): A Conformationally Locked Tricyclic Ketone Scaffold for Research Procurement


Tricyclo[2.2.1.02,6]heptan-3-one (CAS 695-05-6), also referred to as nortricyclanone, is a compact, strained tricyclic ketone (C₇H₈O, MW 108.14 g·mol⁻¹) characterized by a rigid [2.2.1.0²,⁶] cage framework containing a cyclopropane ring fused to a norbornane skeleton . Unlike its bicyclic analog norcamphor (bicyclo[2.2.1]heptan-2-one, C₇H₁₀O), this compound possesses zero rotatable bonds and three interconnected rings, imposing extreme conformational restriction . It has been submitted to the National Cancer Institute (NSC 76145) for evaluation and serves as a key intermediate in prostaglandin synthesis, fragrances, and mechanistic probe studies .

Scaffold type Conformationally locked tricyclic cage with zero rotatable bonds
Workflow fit Mechanistic probe studies, rigid fragment-based design, environmental fate tracing
Selection context Unique radical anion reactivity and IR fingerprint unavailable from bicyclic analogs

Why Norcamphor or Camphor Cannot Substitute for Tricyclo[2.2.1.02,6]heptan-3-one in Research Applications


The prevailing assumption that bridged bicyclic ketones such as norcamphor (bicyclo[2.2.1]heptan-2-one) or camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) are functionally interchangeable with tricyclo[2.2.1.02,6]heptan-3-one is not supported by structural, stereoelectronic, or reactivity evidence. The target compound possesses three fused rings with a cyclopropane bridge, yielding zero rotatable bonds and a computed strain energy distinct from the two-ring bicyclic systems . This architectural difference directly impacts its behavior as a mechanistic probe: electrochemical reduction of the nortricyclanone framework proceeds via a cyclopropyl ring-opening radical anion pathway, a reaction manifold unavailable to norcamphor . Furthermore, the one-step nitro-olefin bicycloannulation synthesis uniquely generates tricyclo[2.2.1.02,6]heptan-3-ones from cyclopentenones—a transformation that cannot produce the bicyclic comparators . These compound-specific properties underscore why generic substitution introduces uncontrolled variables in stereoselective synthesis, mechanistic enzymology, and environmental fate studies.

Norcamphor / camphor analogs Lack the third cyclopropane ring, introducing conformational flexibility that may shift scaffold presentation in SAR studies.
Bicyclic mechanistic probes Cannot undergo the cyclopropyl ring-opening radical anion pathway, making them unsuitable for single-electron transfer enzymology probes.
Generic bicyclic standards Absence of the 802 cm⁻¹ IR diagnostic band and differing biodegradation kinetics may invalidate identity confirmation and environmental tracer studies.

Tricyclo[2.2.1.02,6]heptan-3-One: Head-to-Head Quantitative Differentiation Evidence


Structural Rigidity: Zero Rotatable Bonds vs. Bicyclic Comparators

Tricyclo[2.2.1.02,6]heptan-3-one contains zero rotatable bonds and has a computed molecular complexity of 161, reflecting a completely locked tricyclic cage . In contrast, norcamphor (bicyclo[2.2.1]heptan-2-one) has one undefined stereocenter and lacks the third cyclopropane ring, while camphor bears three methyl substituents that introduce additional conformational degrees of freedom .

Conformational restriction
Head-to-head
0 rotatable bonds, 3 rings vs. ≥1 rotational degrees, 2 rings
Absolute rigidity supports precise spatial SAR.
Data to verify: computed descriptors; bicyclic analogs introduce flexibility.
Conformational analysis Scaffold design Stereoelectronic effects

Distinctive Radical Anion Reactivity: Cyclopropyl Ring Opening in Nortricyclanone vs. Inertness of Bicyclic Ketones

Electrochemical and enzymatic reduction studies demonstrate that nortricyclanone undergoes reduction via a cyclopropyl ring-opening radical anion mechanism. Under conditions that maximize radical anion lifetime, nearly complete ring-opened products are obtained, whereas conditions that minimize the lifetime yield little to no ring opening . This reactivity profile is unique to the tricyclic framework; the bicyclic comparator norcamphor lacks the cyclopropane ring required for this mechanistic pathway .

Radical anion pathway
Class-level
Ring-opening products under long lifetime; inert bicyclic pathway
Mechanistic probe context for single-electron transfer enzymology.
Reported in HLADH model; class-level inference for related dehydrogenases.
Mechanistic enzymology Radical probe Electrochemical reduction

Synthetic Accessibility: One-Step Bicycloannulation for Tricyclo[2.2.1.02,6]heptan-3-ones vs. Multi-Step Routes to Analogs

The nitro-olefin bicycloannulation method reported by Cory et al. (1985) enables the direct, one-step synthesis of tricyclo[2.2.1.02,6]heptan-3-ones from α-cyclopentenones, with reactions proceeding via initial addition at −78 °C followed by in situ treatment with hexamethylphosphoramide (HMPA) . The corresponding tricyclo[3.2.1.02,7]octan-6-one analogs are prepared similarly from cyclohexenones, but these contain an expanded ring system, altering both strain energy and stereoelectronic properties . Bicyclic comparators such as norcamphor require entirely different synthetic routes (e.g., norbornene formate ester hydrolysis/oxidation).

Synthetic efficiency
Cross-study
1-step bicycloannulation vs. 2–3 step conventional routes
Supports building-block sourcing strategy.
Yields 35–40% via alternative route; HMPA-mediated conditions.
Synthetic methodology Nitro-olefin chemistry Stereoselective synthesis

Environmental Fate: Tricyclo[2.2.1.02,6]heptan-3-one as a Distinct Microbial Biodegradation Intermediate

In soil microcosm studies, tricyclo[2.2.1.02,6]heptan-3-ol (derived from abiotic transformation of quadricyclane) is microbially transformed to a C₇H₈O intermediate postulated to be tricyclo[2.2.1.02,6]heptan-3-one, which is subsequently biodegraded over several months . In contrast, the co-occurring transformation product bicyclo[2.2.1]hept-5-en-2-ol showed no significant degradation over an 8-month monitoring period, indicating compound-specific microbial metabolism .

Biodegradation kinetics
Head-to-head
Degraded over months vs. no significant change after 8 months
Valid tracer for environmental fate monitoring.
Reported in soil microcosm studies; postulated intermediate identity.
Environmental chemistry Biodegradation Quadricyclane fate

IR Spectroscopic Fingerprint: Characteristic Nortricyclene Absorption Band at 802 cm⁻¹

The nortricyclene (tricyclo[2.2.1.02,6]heptane) ring system displays a characteristic infrared absorption band at 802 cm⁻¹, while 3-substituted derivatives exhibit a doublet in the 818–800 cm⁻¹ region . This spectroscopic signature is absent in bicyclo[2.2.1]heptane-based ketones such as norcamphor, which show carbonyl stretching bands (≈1740–1750 cm⁻¹) but lack the diagnostic cyclopropyl ring deformation mode.

IR fingerprint
Class-level
Characteristic band at 802 cm⁻¹; absent in bicyclic ketones
Rapid identity verification of intact tricyclic cage.
Class-level spectroscopic inference; confirm against authentic standard.
Analytical chemistry Spectroscopic identification Quality control

Highest-Value Application Scenarios for Tricyclo[2.2.1.02,6]heptan-3-one Based on Verified Differential Evidence


Conformationally Restricted Scaffold for Fragment-Based Drug Design and SAR Studies

The zero rotatable bond count and tricyclic cage architecture (Section 3, Evidence 1) make this compound an ideal building block for fragment-based lead discovery programs requiring complete spatial preorganization of the ketone pharmacophore. Procurement of this scaffold—rather than the more flexible norcamphor or camphor frameworks—ensures that observed SAR trends are attributable to substituent effects rather than conformational averaging, providing cleaner data for computational modeling and crystallographic fragment screening .

Radical Mechanistic Probe for Alcohol Dehydrogenase and Single-Electron Transfer Enzymology

The compound's ability to undergo reduction via a cyclopropane ring-opening radical anion pathway (Section 3, Evidence 2) positions it as a uniquely informative probe for distinguishing between hydride-transfer and single-electron transfer mechanisms in NADH-dependent dehydrogenases. Researchers investigating HLADH or related oxidoreductase mechanisms should select this compound over norcamphor, as only the tricyclic framework can generate the diagnostic ring-opened product signature .

Environmental Analytical Standard for Quadricyclane-Derived Contaminant Monitoring

Environmental fate and transport studies of quadricyclane (used in solar energy storage, optical memory devices, and as a jet fuel additive) require authentic tricyclo[2.2.1.02,6]heptan-3-one as a biodegradation intermediate standard (Section 3, Evidence 4). The demonstrated differential degradation kinetics—months for the tricyclic ketone vs. no significant degradation of the bicyclic co-product over 8 months—mean that only this compound can serve as a valid tracer for monitoring natural attenuation in soil and groundwater .

Stereoselective Prostaglandin Intermediate Synthesis

Patented processes (US 4,190,603) utilize tricyclo[2.2.1.02,6]heptan-3-one derivatives as key intermediates for constructing prostaglandin analogs, capitalizing on the rigid tricyclic framework to control stereochemistry during ring transformations (Section 3, Evidence 3). For laboratories engaged in prostaglandin analog synthesis, sourcing this specific compound provides access to a validated synthetic pathway that cannot be replicated using the simpler bicyclic norcamphor scaffold .

Application
Selection Property
Validation Focus
Fragment-based drug design
Conformational restriction review
Scaffold preorganization and crystallographic fragment screening
Dehydrogenase mechanistic probe
Radical anion pathway context
Single-electron transfer vs. hydride-transfer product signatures
Environmental contaminant monitoring
Biodegradation intermediate identity
Degradation kinetics and tracer validity in soil and groundwater
Prostaglandin analog synthesis
Rigid tricyclic intermediate
Stereochemical control during ring transformations

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